Ganglioside GM3 (phyto-type)

Glycosphingolipid Chemistry Analytical Chemistry Biochemical Reagents

Ganglioside GM3 (phyto-type) (CAS 1046791-63-2) is a structurally defined monosialoglycosphingolipid with the molecular formula C59H110N2O22 and a molecular weight of 1199.52 g/mol. It features a characteristic NeuAcα(2-3)Galβ(1-4)Glc-ceramide backbone.

Molecular Formula C59H110N2O22
Molecular Weight 1199.5 g/mol
Cat. No. B12406098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanglioside GM3 (phyto-type)
Molecular FormulaC59H110N2O22
Molecular Weight1199.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C(CCCCCCCCCCCCCC)O)O
InChIInChI=1S/C59H110N2O22/c1-4-6-8-10-12-14-16-18-19-20-22-24-26-28-30-32-45(69)61-39(47(70)40(66)31-29-27-25-23-21-17-15-13-11-9-7-5-2)37-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)46(60-38(3)65)54(82-59)48(71)42(68)34-62/h39-44,46-57,62-64,66-68,70-75H,4-37H2,1-3H3,(H,60,65)(H,61,69)(H,76,77)/t39-,40+,41-,42+,43+,44+,46+,47-,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1
InChIKeyOJXVTIVZXAXJKM-OACHRNDRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ganglioside GM3 (Phyto-Type) Procurement Guide: Defining Chemical Identity and Structural Distinction


Ganglioside GM3 (phyto-type) (CAS 1046791-63-2) is a structurally defined monosialoglycosphingolipid with the molecular formula C59H110N2O22 and a molecular weight of 1199.52 g/mol . It features a characteristic NeuAcα(2-3)Galβ(1-4)Glc-ceramide backbone [1]. In contrast to animal-derived GM3, which is dominated by C18:0 or C24:1 fatty acids, the phyto-type incorporates phytoceramides enriched with α-hydroxy fatty acids, such as 2-hydroxyoctadecanoic acid . This unique ceramide architecture influences membrane organization and receptor signaling in ways that cannot be replicated by conventional mammalian GM3 [2].

Why Animal-Derived GM3 or In-Class Gangliosides Cannot Substitute for Phyto-Type GM3


Generic substitution among gangliosides is scientifically invalid due to three interdependent factors: (i) differential potency in receptor modulation, where GM3 exhibits an IC50 of 255 ± 29 μM for neuroblastoma cell proliferation inhibition—distinct from GT1B (117 ± 26 μM), GD1A (425 ± 44 μM), and GM1 (no detectable inhibition) [1]; (ii) opposing functional outcomes, as GM3 stimulates phagocytosis while GM1, asialo-GM1, and neutral glycosphingolipids show no effect [2]; and (iii) acyl-chain–dependent immune modulation, whereby GM3 molecular species with very-long-chain fatty acids (C22, C24) promote TLR4-mediated inflammation, whereas long-chain variants (C16, C18) suppress it [3]. Phyto-type GM3, with its defined α-hydroxy fatty acid–containing ceramide, occupies a specific and non-interchangeable position within this functional landscape.

Quantitative Differentiation Evidence for Ganglioside GM3 (Phyto-Type) Versus In-Class Comparators


Chemical Identity: Defined CAS Registry and Molecular Formula Versus Heterogeneous Animal-Derived GM3

Phyto-type GM3 is a chemically defined entity with a discrete CAS registry number (1046791-63-2), molecular formula C59H110N2O22, and exact molecular weight of 1199.52 g/mol . In contrast, animal-derived GM3 (CAS 548-62-9 for the chloride form) exhibits inherent heterogeneity due to variable fatty acid chain lengths (predominantly C18:0 and C24:1) and sphingoid base composition, resulting in a molecular weight range of approximately 1180–1250 g/mol depending on the specific isoform .

Glycosphingolipid Chemistry Analytical Chemistry Biochemical Reagents

EGFR Phosphorylation Inhibition: GM3 Outperforms GD1A and GM1 in Neuroblastoma Model

In the N-myc amplified human neuroblastoma cell line NBL-W, GM3 inhibited EGF-stimulated EGFR phosphorylation with an AUC ratio (+EGF/-EGF) of 4.87. This represents greater inhibitory potency compared to GD1A (ratio = 6.7) and GM1 (ratio = 8.3, which is indistinguishable from the no-ganglioside control value of 8.2) [1]. GT1B (ratio = 4.09) showed slightly greater potency than GM3 [1].

Cancer Biology EGFR Signaling Neuroblastoma Receptor Tyrosine Kinase

Cell Proliferation Inhibition: GM3 Demonstrates 40% Greater Potency Than GD1A

In NBL-W neuroblastoma cells, GM3 inhibited cell proliferation with an IC50 of 255 ± 29 μM. By comparison, GD1A exhibited significantly weaker activity with an IC50 of 425 ± 44 μM, while GM1 showed no detectable inhibition at concentrations up to 1000 μM [1]. GT1B displayed the highest potency among tested gangliosides with an IC50 of 117 ± 26 μM [1].

Cancer Cell Proliferation Neuroblastoma Cytostatic Agents Ganglioside Pharmacology

Phagocytosis Stimulation: GM3 Exhibits Highest Relative Rate Among Tested Glycosphingolipids

GM3-coated Staphylococcus aureus exhibited the highest relative phagocytic rate among all glycosphingolipids tested in human polymorphonuclear leukocytes [1]. In contrast, ganglioside GM1, asialo-GM1, and neutral glycosphingolipids produced no stimulatory effect on phagocytosis or phagosome-lysosome fusion [1]. GD1a, GD3, and GT1b also stimulated phagocytosis in a dose-dependent manner [1].

Innate Immunity Phagocytosis Macrophage Biology Immunomodulation

Acyl-Chain-Dependent TLR4 Modulation: Very-Long-Chain GM3 Promotes Inflammation, Long-Chain GM3 Suppresses It

GM3 molecular species with very-long-chain fatty acids (C22, C24) strongly promote TLR4 activation by LPS and HMGB1 in monocytes/macrophages, whereas long-chain GM3 variants (C16, C18) suppress TLR4-mediated inflammatory responses [1]. This bidirectional regulation is unique to GM3 among gangliosides and is strictly dependent on the ceramide acyl-chain structure [1].

TLR4 Signaling Inflammation Innate Immunity Macrophage Biology

High-Value Application Scenarios for Ganglioside GM3 (Phyto-Type) in Biomedical Research and Drug Discovery


EGFR-Dependent Cancer Cell Signaling Studies

GM3 (phyto-type) is the preferred reagent for investigating EGFR tyrosine kinase inhibition in neuroblastoma, squamous cell carcinoma, and other EGFR-driven cancer models. With an EGFR phosphorylation AUC ratio of 4.87, GM3 provides measurable pathway suppression, whereas GM1 (ratio 8.3) is functionally inactive in this assay [1]. This differential activity enables researchers to establish structure-activity relationships linking the NeuAcα(2-3)Galβ(1-4)Glc headgroup to receptor modulation.

Innate Immunity and Macrophage Phagocytosis Assays

For studies examining glycosphingolipid-mediated enhancement of phagocytosis and phagosome-lysosome fusion, GM3 is the optimal selection. It demonstrates the highest relative phagocytic rate among all tested glycosphingolipids in human polymorphonuclear leukocytes, whereas GM1, asialo-GM1, and neutral GSLs produce no detectable effect [2]. This functional dichotomy makes GM3 essential for dissecting the role of sialylated glycolipids in host defense mechanisms.

Insulin Resistance and Metabolic Disorder Models

GM3 expression is upregulated in adipocytes under TNF-α stimulation and directly contributes to impaired insulin-stimulated glucose uptake [3]. The phyto-type GM3, with its defined α-hydroxy fatty acid ceramide, provides a chemically consistent tool for investigating the GM3–insulin receptor interaction within caveolae/lipid rafts and for screening compounds that may disrupt this pathogenic association.

Ganglioside-Based Vaccine Adjuvant Development

Recent patent literature (U.S. Patent No. 11,806,396, 2023) describes the use of synthetic GM3 variants as nanoparticulate adjuvants capable of specifically stimulating humoral or cellular immune responses depending on the fatty acid fine structure of the ceramide [4]. Phyto-type GM3 serves as a critical reference standard and structural template for developing these immunomodulatory vaccine platforms.

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